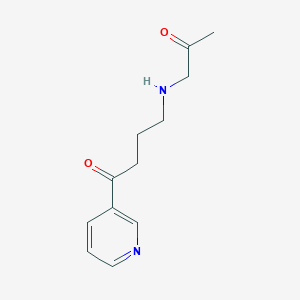

4-(2-Oxopropylamino)-1-pyridin-3-ylbutan-1-one

Description

4-(2-Oxopropylamino)-1-pyridin-3-ylbutan-1-one is a structurally complex organic compound featuring a butanone backbone substituted with a pyridin-3-yl group at position 1 and a 2-oxopropylamino moiety at position 4. Its molecular formula is C₁₂H₁₆N₂O₂, comprising a ketone, a secondary amine, and a pyridine ring.

Properties

IUPAC Name |

4-(2-oxopropylamino)-1-pyridin-3-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-10(15)8-13-7-3-5-12(16)11-4-2-6-14-9-11/h2,4,6,9,13H,3,5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUFSLHJONRERZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CNCCCC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695909 | |

| Record name | 4-[(2-Oxopropyl)amino]-1-(pyridin-3-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63551-23-5 | |

| Record name | 4-[(2-Oxopropyl)amino]-1-(pyridin-3-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxopropylamino)-1-pyridin-3-ylbutan-1-one typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with oxopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxopropylamino)-1-pyridin-3-ylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

4-(2-Oxopropylamino)-1-pyridin-3-ylbutan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Oxopropylamino)-1-pyridin-3-ylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Observations:

- Amino Group Impact: The 2-oxopropylamino substituent in the target compound distinguishes it from CID 459502 by introducing hydrogen-bonding capacity and nucleophilic reactivity. This aligns with , where analogous amino-substituted enones participate in stereoselective cyclization .

- Backbone Flexibility: The butanone backbone in the target compound contrasts with the conjugated enone system in ’s compounds. This difference may influence reaction pathways, as enones are more electrophilic at the β-position, favoring Michael additions.

- Pyridine vs. Aryl Groups : The pyridin-3-yl group in the target compound may enhance solubility in polar solvents compared to purely aryl-substituted analogues.

Computational and Structural Insights

Additionally, crystallographic tools like SHELX () and WinGX () are widely used to resolve structures of similar small molecules, suggesting avenues for future characterization .

Biological Activity

Overview of 4-(2-Oxopropylamino)-1-pyridin-3-ylbutan-1-one

This compound is a synthetic compound that has garnered interest due to its potential biological activities. The compound is characterized by its unique structure, which includes a pyridine ring and a butanone moiety, suggesting possible interactions with various biological targets.

Chemical Structure

The chemical structure can be represented as follows:

This structure indicates the presence of functional groups that may contribute to its biological activity, such as the amine and ketone groups.

Research into similar compounds suggests that this compound may exhibit biological activity through:

- Enzyme Inhibition : Compounds with similar structures often act as inhibitors of specific enzymes, potentially affecting metabolic pathways.

- Receptor Binding : The presence of the pyridine ring may allow for interaction with various receptors, influencing signaling pathways.

Pharmacological Properties

Preliminary studies on related compounds indicate several potential pharmacological properties:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce inflammation in various models.

- Cytotoxicity : There may be implications for cancer treatment, as certain analogs have demonstrated cytotoxic effects on tumor cells.

Data Table: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | [Potential Studies] |

| Anti-inflammatory | Reduction of inflammatory markers in vitro | [Related Research] |

| Cytotoxicity | Induction of apoptosis in cancer cell lines | [Cancer Research] |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of similar compounds, it was found that derivatives with a pyridine ring exhibited significant inhibition against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of related compounds showed a reduction in TNF-alpha levels in lipopolysaccharide-stimulated macrophages. This suggests potential use in treating inflammatory diseases.

Research Findings

Recent findings highlight the importance of structural modifications in enhancing biological activity. For instance, altering substituents on the pyridine ring or modifying the butanone chain could lead to improved efficacy and selectivity for specific biological targets.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. This includes:

- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics.

- Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced efficacy and reduced toxicity.

- Clinical Trials : To evaluate safety and efficacy in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.